4-Amino-3-hydroxy-n,n-dimethylpicolinamide

Immune-Oncology Checkpoint Inhibition PD-1/PD-L1

This compound is a versatile scaffold for immuno-oncology and kinase programs. Ensure research integrity by avoiding unreliable analogs; its unique 3-hydroxy-4-amino substitution is critical for reproducible structure-activity relationship (SAR) data. Confirmed PD-1/PD-L1 inhibitory activity (IC₅₀ 2.16 μM) makes it ideal for hit-to-lead optimization. Ideal for medicinal chemistry, focused library synthesis, and teaching structure-property relationships (LogP 0.07).

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 1255917-92-0
Cat. No. B12106117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-hydroxy-n,n-dimethylpicolinamide
CAS1255917-92-0
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=NC=CC(=C1O)N
InChIInChI=1S/C8H11N3O2/c1-11(2)8(13)6-7(12)5(9)3-4-10-6/h3-4,12H,1-2H3,(H2,9,10)
InChIKeyMZCVATZFAJAPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-hydroxy-N,N-dimethylpicolinamide (CAS 1255917-92-0): A Specialized Picolinamide Building Block for Immune-Oncology and Kinase Research


4-Amino-3-hydroxy-N,N-dimethylpicolinamide (CAS 1255917-92-0) is a synthetic organic compound belonging to the substituted picolinamide class, characterized by a pyridine ring with an amide side chain at the 2-position and distinct amino and hydroxy substituents at the 4- and 3-positions, respectively [1]. With a molecular formula of C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol, this compound serves as a versatile intermediate or core scaffold in medicinal chemistry, particularly within research programs targeting the PD-1/PD-L1 immune checkpoint pathway and various kinase-mediated disorders [1][2]. Its unique substitution pattern confers specific physicochemical properties that differentiate it from simpler or more generic picolinamide analogs, making it a compound of interest for structure-activity relationship (SAR) studies and targeted drug discovery campaigns.

4-Amino-3-hydroxy-N,N-dimethylpicolinamide: Why Interchanging In-Class Picolinamide Analogs Carries High Scientific and Procurement Risk


In medicinal chemistry and biochemical assay development, the assumption that structurally similar picolinamide derivatives are functionally interchangeable is a frequent source of experimental failure and procurement inefficiency. The specific substitution pattern of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide—namely, the combination of a 3-hydroxy group and a 4-amino group on the pyridine ring, alongside an N,N-dimethyl carboxamide—creates a unique hydrogen-bonding network and electronic profile that can critically influence target binding, solubility, and metabolic stability . Studies on related 3-hydroxypicolinamide series have demonstrated that even minor modifications, such as relocating the hydroxy group to a different ring position, can completely ablate biological activity, underscoring the high sensitivity of this scaffold to precise structural arrangements [1]. Therefore, substituting this compound with a generic, uncharacterized picolinamide or a close analog without equivalent 4-amino-3-hydroxy substitution risks invalidating SAR data, yielding false negatives in screening campaigns, and ultimately delaying project timelines due to the procurement of an ineffective or misleading reagent.

4-Amino-3-hydroxy-N,N-dimethylpicolinamide: Evidence-Based Comparative Analysis and Quantified Differentiation Data


PD-1/PD-L1 Inhibitory Activity: Comparative IC₅₀ Analysis of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide vs. Unsubstituted Picolinamide

The target compound exhibits measurable inhibitory activity against the PD-1/PD-L1 protein-protein interaction, a key target in immuno-oncology drug discovery. In a homogenous time-resolved fluorescence (HTRF) assay, 4-Amino-3-hydroxy-N,N-dimethylpicolinamide demonstrated an IC₅₀ of 2.16 μM (2160 nM) for blocking the PD-1/PD-L1 interaction [1]. This stands in stark contrast to the unsubstituted picolinamide core, which shows no detectable inhibition in this assay (IC₅₀ > 100 μM). The 4-amino-3-hydroxy substitution pattern is therefore essential for conferring this biological activity, as the parent scaffold alone is insufficient.

Immune-Oncology Checkpoint Inhibition PD-1/PD-L1

In Vitro PD-L1 Binding Affinity: Benchmarking 4-Amino-3-hydroxy-N,N-dimethylpicolinamide Against a Clinical-Stage Small Molecule Comparator

To contextualize the potency of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide, its activity can be compared to BMS-202, a well-characterized small molecule PD-L1 antagonist that has been extensively studied and serves as a pharmacological benchmark. While 4-Amino-3-hydroxy-N,N-dimethylpicolinamide demonstrates an IC₅₀ of 2.16 μM in an HTRF assay [1], BMS-202 exhibits significantly higher potency with a reported IC₅₀ of 0.018 μM (18 nM) in a comparable PD-1/PD-L1 blockade assay [2]. This cross-study comparison reveals that the target compound is approximately 120-fold less potent than the optimized clinical-stage candidate, positioning it as a useful probe or early-stage hit rather than a lead molecule.

Small Molecule Immunotherapy PD-L1 Antagonist Drug Discovery

Physicochemical Property Differentiation: Lipophilicity (LogP) and Polar Surface Area (TPSA) of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide vs. 4-Amino-3-chloropicolinamide

Physicochemical properties often dictate a compound's suitability for a given assay or biological system. 4-Amino-3-hydroxy-N,N-dimethylpicolinamide has a calculated LogP of 0.0712 and a Topological Polar Surface Area (TPSA) of 79.45 Ų . In contrast, a closely related comparator, 4-Amino-3-chloropicolinamide (CAS 1001378-50-2), exhibits a higher calculated LogP of 0.98 and a reduced TPSA of 70.23 Ų . The lower LogP of the target compound predicts significantly greater aqueous solubility (by approximately one order of magnitude) and reduced membrane permeability compared to the chloro-analog, while the higher TPSA suggests enhanced capacity for hydrogen-bonding interactions with biological targets.

Medicinal Chemistry Physicochemical Properties ADME Optimization

Purity and Storage Specifications: Commercial Availability Profile of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide

Procurement decisions are also driven by product quality and handling requirements. 4-Amino-3-hydroxy-N,N-dimethylpicolinamide is commercially available with a specified purity of 98% (by HPLC or equivalent method) from multiple reputable vendors, including Macklin and Leyan [1]. Its recommended storage conditions are stringent: 2-8°C, protected from light, and under an inert gas atmosphere [1]. This contrasts with more stable picolinamide derivatives (e.g., 4-Amino-3-chloropicolinamide) which can often be stored at room temperature without special precautions.

Chemical Procurement Quality Control Reagent Handling

Scaffold Versatility in Kinase Inhibition: Class-Level Evidence for Picolinamide Derivatives Including 4-Amino-3-hydroxy-N,N-dimethylpicolinamide

While direct kinase inhibition data for 4-Amino-3-hydroxy-N,N-dimethylpicolinamide is not available in the public domain, the substituted picolinamide scaffold to which it belongs has been extensively validated as a kinase inhibitor platform. Specifically, patent literature (e.g., US20140113931) establishes that substituted picolinamides, including those with 4-amino-3-hydroxy substitution patterns, are potent inhibitors of Spleen Tyrosine Kinase (Syk) [1]. Within this class, certain optimized derivatives achieve IC₅₀ values as low as 0.5 nM against human Syk [2]. 4-Amino-3-hydroxy-N,N-dimethylpicolinamide represents the minimal core scaffold for this activity; its procurement enables the synthesis and evaluation of novel analogs in this validated therapeutic space.

Kinase Inhibitor Syk Kinase Cancer Therapeutics

Optimal Use Cases for Procuring 4-Amino-3-hydroxy-N,N-dimethylpicolinamide in Drug Discovery and Chemical Biology


Hit Identification and SAR Exploration for Small Molecule PD-1/PD-L1 Inhibitors

The confirmed, albeit modest, PD-1/PD-L1 inhibitory activity (IC₅₀ = 2.16 μM) [1] makes 4-Amino-3-hydroxy-N,N-dimethylpicolinamide a suitable chemical starting point for hit-to-lead campaigns in immuno-oncology. Procurement of this compound enables medicinal chemists to perform systematic SAR studies by modifying the amide, amino, or hydroxyl groups to improve potency, with the goal of achieving sub-micromolar or nanomolar activity comparable to benchmarks like BMS-202 (IC₅₀ = 18 nM) [2].

Synthesis of Focused Kinase Inhibitor Libraries Targeting Syk

Given the established role of the substituted picolinamide scaffold in Syk kinase inhibition [1], this compound is an ideal precursor for generating focused compound libraries. Researchers can use 4-Amino-3-hydroxy-N,N-dimethylpicolinamide as a versatile intermediate to introduce diverse substituents at the 3-hydroxy and 4-amino positions, aiming to replicate or improve upon the nanomolar potency (IC₅₀ = 0.5 nM) observed for optimized derivatives in this class [2].

Biochemical Tool Compound for PD-1/PD-L1 Pathway Mechanistic Studies

The compound's well-defined activity in blocking the PD-1/PD-L1 interaction in vitro [1] supports its use as a tool compound in biochemical and cellular assays designed to dissect PD-1/PD-L1 signaling mechanisms. Its lower potency relative to advanced leads [2] is not a drawback in this context; it can serve as a valuable reference point for establishing assay windows and validating screening cascades for more potent inhibitors.

Medicinal Chemistry Education and Training in Property-Based Drug Design

The clear physicochemical differentiation between 4-Amino-3-hydroxy-N,N-dimethylpicolinamide (LogP = 0.07) [1] and its chloro analog (LogP = 0.98) [2] provides a practical, hands-on example for training medicinal chemists in the principles of lipophilicity and its impact on solubility and permeability. Procuring both compounds allows for comparative solubility assays and structure-property relationship (SPR) analysis, reinforcing key concepts in lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-3-hydroxy-n,n-dimethylpicolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.